Cas no 1396996-17-0 (2-(3,3,3-trifluoropropanamido)propanoic acid)

2-(3,3,3-trifluoropropanamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3,3,3-trifluoropropanamido)propanoic acid
-
- インチ: 1S/C6H8F3NO3/c1-3(5(12)13)10-4(11)2-6(7,8)9/h3H,2H2,1H3,(H,10,11)(H,12,13)
- InChIKey: QMMJDJSJEGCIIM-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C(NC(=O)CC(F)(F)F)C
2-(3,3,3-trifluoropropanamido)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01069364-5g |
2-(3,3,3-Trifluoropropanamido)propanoic acid |
1396996-17-0 | 95% | 5g |
¥7644.0 | 2023-04-02 | |
TRC | B592895-25mg |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-44049-0.05g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-44049-0.5g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-44049-10.0g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 10.0g |
$2024.0 | 2025-02-20 | |
Chemenu | CM463237-250mg |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95%+ | 250mg |
$246 | 2023-03-27 | |
Enamine | EN300-44049-2.5g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95.0% | 2.5g |
$923.0 | 2025-02-20 | |
Aaron | AR019VX5-500mg |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95% | 500mg |
$511.00 | 2025-02-08 | |
Aaron | AR019VX5-10g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 90% | 10g |
$2808.00 | 2023-12-16 | |
1PlusChem | 1P019VOT-2.5g |
2-(3,3,3-trifluoropropanamido)propanoic acid |
1396996-17-0 | 95% | 2.5g |
$1197.00 | 2025-03-04 |
2-(3,3,3-trifluoropropanamido)propanoic acid 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
2-(3,3,3-trifluoropropanamido)propanoic acidに関する追加情報
Introduction to 2-(3,3,3-trifluoropropanamido)propanoic acid (CAS No. 1396996-17-0)
2-(3,3,3-trifluoropropanamido)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1396996-17-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by the presence of a trifluoropropyl amide functional group, which imparts unique physicochemical properties and biological activities. The structure of 2-(3,3,3-trifluoropropanamido)propanoic acid consists of a propanoic acid backbone substituted with an amide linkage to a trifluoropropane moiety. This configuration makes it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of drugs targeting neurological and inflammatory disorders.
The significance of 2-(3,3,3-trifluoropropanamido)propanoic acid lies in its potential applications as a building block for more complex pharmacophores. The trifluoropropyl group is known to enhance metabolic stability and lipophilicity, which are critical factors in drug design. Recent studies have highlighted its role in the synthesis of novel inhibitors targeting enzymes involved in pain signaling and neuroinflammation. For instance, derivatives of this compound have been explored as potential leads for non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to modulate cyclooxygenase (COX) activity.
One of the most compelling aspects of 2-(3,3,3-trifluoropropanamido)propanoic acid is its utility in medicinal chemistry. The amide functionality provides a site for further chemical modification, allowing researchers to fine-tune the pharmacological properties of the molecule. This flexibility has led to the development of several analogs with enhanced binding affinity and selectivity. For example, studies have demonstrated that substituting the trifluoropropyl amide with other functional groups can alter the compound's interaction with biological targets, leading to improved therapeutic outcomes.
From a synthetic chemistry perspective, 2-(3,3,3-trifluoropropanamido)propanoic acid serves as a valuable precursor in multi-step synthetic routes. The synthesis typically involves the reaction of trifluoroacetonitrile with appropriate carboxylic acid derivatives under controlled conditions. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its synthesis.
The biological activity of 2-(3,3,3-trifluoropropanamido)propanoic acid has been extensively studied in recent years. Research has shown that this compound exhibits inhibitory effects on several key enzymes implicated in chronic diseases. Notably, it has been investigated for its potential role in mitigating neuroinflammatory responses associated with conditions such as Alzheimer's disease and multiple sclerosis. The trifluoropropyl group's ability to interact with biological targets through hydrophobic and electrostatic forces contributes to its efficacy as an inhibitor.
In vitro studies have revealed that 2-(3,3,3-trifluoropropanamido)propanoic acid can modulate the activity of proteases involved in tissue degradation and inflammation. This property makes it a promising candidate for developing treatments against degenerative disorders where excessive enzymatic activity is detrimental. Furthermore, preclinical trials have indicated that derivatives of this compound may exhibit reduced side effects compared to conventional therapeutics due to their improved selectivity and lower toxicity profiles.
The pharmaceutical industry has taken notice of the potential of 2-(3,3,3-trifluoropropanamido)propanoic acid as a lead compound for drug development. Several pharmaceutical companies are currently exploring its applications in treating neurological and autoimmune diseases. The growing interest in this molecule underscores its importance as a scaffold for innovative therapeutic strategies. As research progresses, it is expected that new derivatives will be synthesized and evaluated for their therapeutic efficacy.
The future prospects of 2-(3,3,3-trifluoropropanamido)propanoic acid are bright due to its versatility and potential applications across multiple therapeutic areas. Ongoing research aims to uncover additional biological activities and optimize synthetic methodologies for large-scale production. Collaborative efforts between academic institutions and industry partners will likely accelerate the translation of this compound from laboratory research to clinical use. As advancements continue to emerge, 2-(3,3,3-trifluoropropanamido)propanoic acid is poised to play a significant role in shaping the future of drug discovery and development.
1396996-17-0 (2-(3,3,3-trifluoropropanamido)propanoic acid) 関連製品
- 1269105-85-2(1-(2-Fluorobenzyl)-1H-pyrazol-4-amine dihydrochloride)
- 1806733-98-1(3-(Aminomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2219373-95-0(2-(hydroxymethyl)-1,4-dioxan-2-ylmethanol)
- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)
- 1350556-83-0(Cy3.5 diacid)
- 1049745-41-6((2S,4S)-4-(Thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride)
- 377-00-4(1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)
- 868219-41-4(1-({6-hydroxy-1,2,4triazolo3,2-b1,3thiazol-5-yl}(4-methylphenyl)methyl)piperidin-4-ol)
- 68984-32-7(methyl 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate)
- 110457-87-9(2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo1,2-a-1,3,5-triazin-4(8H)-one)



